molecular formula C9H13BrN2 B1522501 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole CAS No. 1245773-16-3

4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B1522501
CAS No.: 1245773-16-3
M. Wt: 229.12 g/mol
InChI Key: GOMHKFKQHDFEJB-UHFFFAOYSA-N
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Description

“4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole” is a chemical compound with the molecular formula C9H13BrN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 . This indicates the presence of a bromine atom (Br), a cyclopropyl group (C3H5), and a propyl group (C3H7) attached to the pyrazole ring.

Scientific Research Applications

Palladium-Catalyzed Arylations

5-Aminopyrazoles with a cyclopropyl group at the C3 position, likely structurally similar to 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole, demonstrate successful use in palladium-catalyzed direct arylations. These reactions maintain the integrity of the cyclopropyl unit and exhibit regioselectivity, producing C4-arylated pyrazoles without decomposing the cyclopropyl group or forming amination products. A broad array of functional groups on the aryl bromide is tolerated in this process, highlighting the versatility of these pyrazole derivatives in synthetic chemistry (Sidhom et al., 2018).

Copper-Catalyzed Synthesis

4-Trifluoromethyl pyrazoles can be synthesized through copper-catalyzed cycloaddition, involving 2-bromo-3,3,3-trifluoropropene and N-arylsydnone derivatives. This method, potentially applicable to derivatives of this compound, offers a chemoselective approach to produce these compounds with excellent regioselectivity and in varying yields, contributing to the functional versatility of pyrazole compounds (Lu et al., 2019).

Annulations of 1-Cyanocyclopropane-1-Carboxylates

The reactivity of 1-cyanocyclopropane-1-carboxylates with arylhydrazines in the presence of a Bronsted acid leads to the formation of 1,3,5-trisubstituted pyrazoles. This method provides an efficient strategy for synthesizing diverse pyrazole derivatives and may be relevant for compounds structurally related to this compound (Xue et al., 2016).

Biological Applications

Antiproliferative Agents

Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. Compounds like 3-(1-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-yl)pyridine have shown significant cytotoxic effects, particularly against breast cancer and leukemic cells, indicating the potential therapeutic applications of pyrazole derivatives in cancer treatment (Ananda et al., 2017).

Safety and Hazards

The safety information available indicates that “4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified under the GHS07 hazard class .

Properties

IUPAC Name

4-bromo-3-cyclopropyl-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-2-5-12-6-8(10)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMHKFKQHDFEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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